Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further connected to an ethyl ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{Ethyl acetoacetate} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate.
Substitution: Corresponding amides or ethers.
Hydrolysis: 2-(4-nitrobenzoyl)-3-oxobutanoic acid.
Scientific Research Applications
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-nitrobenzoyl)-3-oxopentanoate: Similar structure but with an additional carbon in the ketone chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13557-37-4 |
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Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3 |
InChI Key |
NOWAJSGZWAKMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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